molecular formula C12H17N3O2 B14836372 3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide

3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide

Cat. No.: B14836372
M. Wt: 235.28 g/mol
InChI Key: BIPJTTJFQDIPEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide is a complex organic compound with a unique structure that includes a cyclopropoxy group, a dimethylamino group, and a picolinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Picolinamide Core: This can be achieved through the reaction of 4-chloropyridine with dimethylamine under suitable conditions to form N,N-dimethyl-4-chloropyridine.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropanol and a suitable base.

    Methylation: The final step involves the methylation of the amino group using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclopropanol and a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the picolinamide core.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the cyclopropoxy group.

    Substitution: Substituted derivatives with different alkoxy groups.

Scientific Research Applications

3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the context of neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropoxy-N,N-dimethyl-4-aminopicolinamide
  • 3-Cyclopropoxy-N,N-dimethyl-4-(ethylamino)picolinamide
  • 3-Cyclopropoxy-N,N-dimethyl-4-(propylamino)picolinamide

Uniqueness

3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

3-cyclopropyloxy-N,N-dimethyl-4-(methylamino)pyridine-2-carboxamide

InChI

InChI=1S/C12H17N3O2/c1-13-9-6-7-14-10(12(16)15(2)3)11(9)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

BIPJTTJFQDIPEH-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=NC=C1)C(=O)N(C)C)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.